4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one
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Overview
Description
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a chromen-2-one core with three methyl groups at positions 5, 7, and 8. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine ring: The piperazine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the chromen-2-one core.
Substitution with the 3-chlorophenyl group: The final step involves the substitution of the piperazine ring with a 3-chlorophenyl group, which can be accomplished using a variety of reagents and conditions, such as halogenation or Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and catalysts (e.g., Lewis acids) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups.
Scientific Research Applications
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Pharmacology: Research focuses on its interactions with biological targets, including receptors and enzymes.
Biology: The compound is used in studies to understand its effects on cellular processes and pathways.
Industry: It may be used as an intermediate in the synthesis of other biologically active compounds or as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the chromen-2-one core play crucial roles in binding to these targets, modulating their activity, and eliciting biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-{3-[4-(3-chloro-4-ethylphenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Uniqueness
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one is unique due to its specific combination of a piperazine ring with a 3-chlorophenyl group and a chromen-2-one core with three methyl groups. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O2/c1-15-11-16(2)22-18(12-21(27)28-23(22)17(15)3)14-25-7-9-26(10-8-25)20-6-4-5-19(24)13-20/h4-6,11-13H,7-10,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDWXMXHJMCDDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1C)CN3CCN(CC3)C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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